molecular formula C20H29N3O3 B1162951 ADBICA N-(4-hydroxypentyl) metabolite

ADBICA N-(4-hydroxypentyl) metabolite

Cat. No. B1162951
M. Wt: 359.5
InChI Key: IZMLODTWDCPVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Structurally, it is a modified aminoalkylindole like many cannabimimetics with pronounced activity at both CB receptors. ADBICA N-(4-hydroxypentyl) metabolite is a potential phase 1 metabolite of ADBICA, based on the known metabolism of other aminoalkylindoles. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

  • Metabolism of Synthetic Cannabinoids

    Carlier et al. (2017) investigated the metabolism of ADB-PINACA and its fluoropentyl analog 5F-ADB-PINACA, identifying major metabolic reactions including hydroxylation and glucuronidation of ADB-PINACA. This study highlights the role of hydroxypentyl metabolites in differentiating between the intake of various synthetic cannabinoids (Carlier, Diao, Scheidweiler, & Huestis, 2017).

  • Identification of Metabolites in Biological Samples

    Jang et al. (2014) identified major urinary metabolites of AM-2201, a synthetic cannabinoid, in rats and humans. The study found that the presence of N-(5-hydroxypentyl) metabolite contributes to distinguishing between AM-2201 and JWH-018 abuse (Jang, Yang, Shin, Choi, Chang, & Kim, 2014).

  • Analytical Methods for Detection of Metabolites

    Kul et al. (2020) developed a sensitive and precise method for determining XLR-11 metabolites in urine, including the N-(4-hydroxypentyl) analog, which is essential for forensic analysis (Kul, Cucu, & Ahmad, 2020).

  • Pharmacological Profiling of Synthetic Cannabinoids

    Longworth et al. (2017) conducted a study on the pharmacological profiling of major metabolites of synthetic cannabinoids like APICA and ADB-PINACA, emphasizing the importance of understanding the role of metabolites in the drug's overall pharmacological profile (Longworth, Connor, Banister, & Kassiou, 2017).

  • Metabolite Profiling for Drug Intake Identification

    Wohlfarth et al. (2015) assessed the metabolic stability and identified metabolites of AB-PINACA and 5F-AB-PINACA. This research is significant for forensic and clinical toxicology to identify drug intake (Wohlfarth, Castaneto, Zhu, Pang, Scheidweiler, Kronstrand, & Huestis, 2015).

properties

Product Name

ADBICA N-(4-hydroxypentyl) metabolite

Molecular Formula

C20H29N3O3

Molecular Weight

359.5

InChI

InChI=1S/C20H29N3O3/c1-13(24)8-7-11-23-12-15(14-9-5-6-10-16(14)23)19(26)22-17(18(21)25)20(2,3)4/h5-6,9-10,12-13,17,24H,7-8,11H2,1-4H3,(H2,21,25)(H,22,26)

InChI Key

IZMLODTWDCPVEI-UHFFFAOYSA-N

SMILES

CC(O)CCCN1C=C(C(NC(C(C)(C)C)C(N)=O)=O)C2=C1C=CC=C2

synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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